molecular formula C20H17FN4O2S B2479501 2-((8-fluoro-5H-pyrimido[5,4-b]indol-4-yl)thio)-N-(2-methoxy-5-methylphenyl)acetamide CAS No. 1116030-24-0

2-((8-fluoro-5H-pyrimido[5,4-b]indol-4-yl)thio)-N-(2-methoxy-5-methylphenyl)acetamide

Cat. No. B2479501
CAS RN: 1116030-24-0
M. Wt: 396.44
InChI Key: NYTSXXDUKZCNMQ-UHFFFAOYSA-N
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Description

This compound is a biologically active molecule . It has a molecular formula of C23H22FN5O2S and a molecular weight of 451.52.


Synthesis Analysis

A method for the synthesis of a similar compound, 8-fluoro-5-(4-fluorobenzyl)-3-(2-methoxybenzyl)-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one, has been developed . The electronic and spatial structure of this new biologically active molecule has been studied both theoretically and experimentally .


Molecular Structure Analysis

The title compound was crystallized from acetonitrile and the single-crystal X-ray analysis has revealed that it exists in a monoclinic P2 1 /n space group, with one molecule in the asymmetric part of the unit cell . The parameters are a = 16.366 (3) Å, b = 6.0295 (14) Å, c = 21.358 (4) Å, β = 105.21 (2)°, V = 2033.7 (7) Å 3 and Z = 4 .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not mentioned in the search results, the synthesis process of a similar compound could involve various chemical reactions .


Physical And Chemical Properties Analysis

The compound has a molecular formula of C23H22FN5O2S and a molecular weight of 451.52. More specific physical and chemical properties are not available in the search results.

Scientific Research Applications

Radiosynthesis for Imaging

  • A study on the radiosynthesis of selective ligands for imaging the translocator protein (18 kDa) with PET highlights the development of novel compounds for in vivo imaging, demonstrating the potential of structurally complex acetamides in diagnostic applications (Dollé et al., 2008).

Synthesis of Anti-inflammatory and Analgesic Agents

  • Research into the synthesis of novel compounds derived from visnaginone and khellinone shows their potential as anti-inflammatory and analgesic agents. This suggests the versatility of pyrimidine-based acetamides in therapeutic drug development (Abu‐Hashem et al., 2020).

Antimicrobial Applications

  • A study on the synthesis of novel acetamide derivatives evaluated their antimicrobial activities, indicating the potential of these compounds in fighting bacterial and fungal infections (Debnath & Ganguly, 2015).

Patent Market Analysis

  • An overview of the pharma market reflected by patents, including pyridazino(4,5-b)indole-1-acetamide compounds, showcases the economic and innovative impact of acetamide derivatives in pharmaceutical development (Habernickel, 2002).

Inhibitors of Ribonucleotide Reductase

  • The synthesis of acyclonucleoside hydroxamic acids as inhibitors of ribonucleotide reductase for potential antitumor agents highlights the role of pyrimidineacetamides in cancer therapy research (Farr et al., 1989).

Mechanism of Action

Molecular docking studies have evaluated the investigated compound as a new inhibitor of hepatitis B . Testing for anti-hepatitis B virus activity has shown that this substance has in vitro nanomolar inhibitory activity against Hepatitis B virus (HBV) .

Future Directions

Given its potential as a new inhibitor of hepatitis B , future research could focus on further exploring its antiviral properties, optimizing its synthesis process, and assessing its safety and efficacy in relevant biological models.

properties

IUPAC Name

2-[(8-fluoro-5H-pyrimido[5,4-b]indol-4-yl)sulfanyl]-N-(2-methoxy-5-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FN4O2S/c1-11-3-6-16(27-2)15(7-11)24-17(26)9-28-20-19-18(22-10-23-20)13-8-12(21)4-5-14(13)25-19/h3-8,10,25H,9H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYTSXXDUKZCNMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)CSC2=NC=NC3=C2NC4=C3C=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((8-fluoro-5H-pyrimido[5,4-b]indol-4-yl)thio)-N-(2-methoxy-5-methylphenyl)acetamide

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